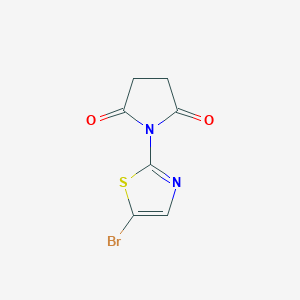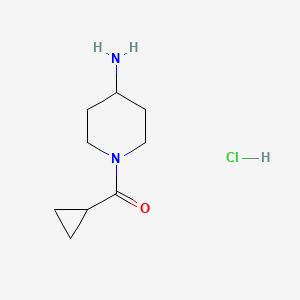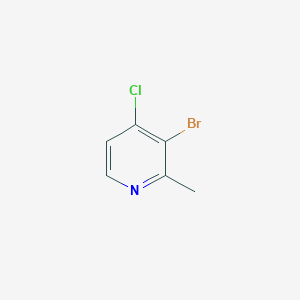
3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid
Overview
Description
“3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9FN2O4 . It is a derivative of propanoic acid where the hydrogen at the 3rd carbon is replaced by an amino group and the hydrogen at the 4th carbon is replaced by a fluorine atom . The compound also has a nitro group attached to the 3rd carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of “3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid” consists of a propanoic acid backbone with an amino group at the 3rd carbon and a phenyl ring at the 4th carbon. The phenyl ring has a fluorine atom and a nitro group attached to it .Scientific Research Applications
Antibacterial Agent Synthesis
3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid and its derivatives have been explored for their potential in synthesizing antibacterial agents. For example, compounds with variations in substituents including nitro, amino, cyano, chloro, and fluoro groups have shown significant antibacterial activity. This research suggests the value of such compounds in developing new antibacterial drugs (Matsumoto et al., 1984).
Amino Acid Derivatives
The compound has been used in the preparation of amino acid derivatives, which are pivotal in various biochemical processes. Studies have shown that these derivatives can be used as intermediates in synthesizing pharmacologically active molecules. This application highlights the compound's role in expanding the possibilities for drug development (Wilshire, 1967).
Synthesis of Novel Fluorinated Compounds
3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid has been used in the synthesis of novel fluorine-substituted compounds. These compounds have been evaluated for their antioxidant properties, indicating potential applications in fields like biochemistry and pharmacology (Makki et al., 2018).
Biochemical Analysis
The compound has been involved in studies related to biochemical analysis, such as determining amino acids in body fluids. This application is crucial for medical diagnostics and research, offering a method for analyzing biological samples with precision (Szczeciński & Bartusik, 2003).
Spectroscopic Profiling
Research has also delved into the vibrational and electronic absorption spectroscopic profiling of this compound. This kind of profiling is essential for understanding the electronic structure and bonding characteristics of molecules, which is fundamental in fields like materials science and molecular physics (Abraham et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-amino-3-(4-fluoro-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-6-2-1-5(3-8(6)12(15)16)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQBZLDKAWFNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)


![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)

![1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B1522543.png)



![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)

![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)